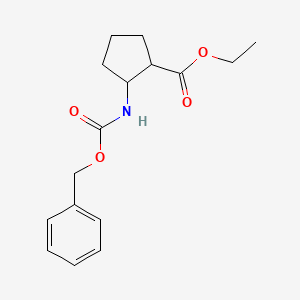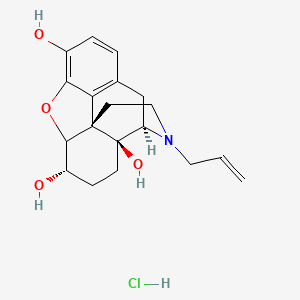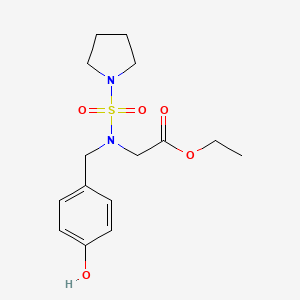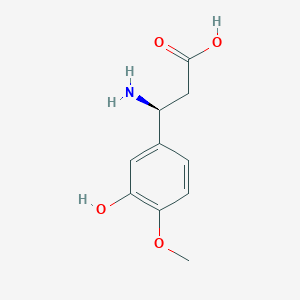
(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine is a chiral amino acid derivative with a hydroxyl group at the 3-position and a methoxy group at the 4-position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amino acid derivative to form the desired product.
Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, influencing their activity and function. The compound may act as an inhibitor or activator of certain biochemical processes, depending on its structural configuration and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Similar structure but with an acetic acid group instead of an amino acid derivative.
4-Hydroxy-3-methoxyphenylalanine: Similar structure but with the hydroxyl and methoxy groups in different positions.
3-Methoxyphenylalanine: Lacks the hydroxyl group at the 3-position.
Uniqueness
(S)-beta-(3-Hydroxy-4-methoxyphenyl)alanine is unique due to its specific chiral configuration and the presence of both hydroxyl and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H13NO4 |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m0/s1 |
Clave InChI |
MVPHRWQFARWHIX-ZETCQYMHSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H](CC(=O)O)N)O |
SMILES canónico |
COC1=C(C=C(C=C1)C(CC(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
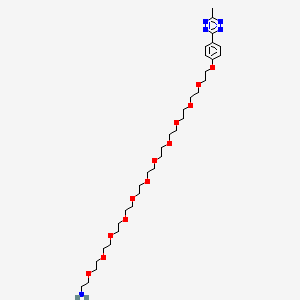
![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)

![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
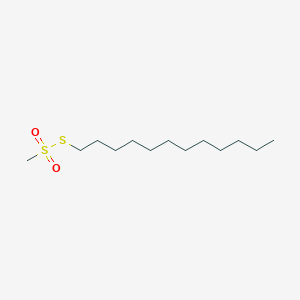
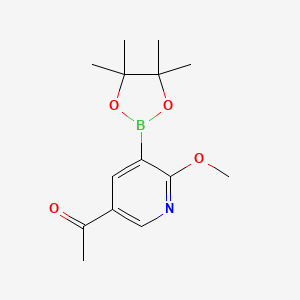
![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B13724803.png)

